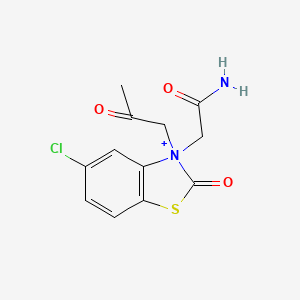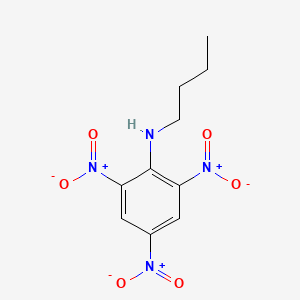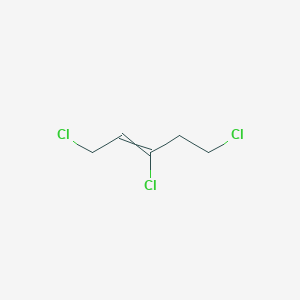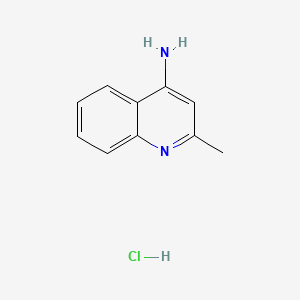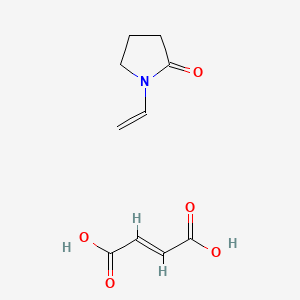![molecular formula C49H96O4S2 B14683726 3,9-Bis[2-(octadecylsulfanyl)propyl]-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 28946-82-9](/img/structure/B14683726.png)
3,9-Bis[2-(octadecylsulfanyl)propyl]-2,4,8,10-tetraoxaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-Bis[2-(octadecylsulfanyl)propyl]-2,4,8,10-tetraoxaspiro[5.5]undecane is a complex organic compound characterized by its unique spiro structure. This compound features a spiro[5.5]undecane core with two octadecylsulfanylpropyl groups attached at the 3 and 9 positions. The presence of sulfur atoms and long alkyl chains imparts distinct chemical properties to this molecule, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Bis[2-(octadecylsulfanyl)propyl]-2,4,8,10-tetraoxaspiro[5.5]undecane typically involves multi-step organic reactions. One common approach starts with the preparation of the spiro[5.5]undecane core, followed by the introduction of the octadecylsulfanylpropyl groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent extraction, crystallization, and chromatography are commonly employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions
3,9-Bis[2-(octadecylsulfanyl)propyl]-2,4,8,10-tetraoxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms, forming simpler hydrocarbons.
Substitution: The alkyl chains can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild to moderate conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Substitution: Halogenating agents like bromine or chlorine are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrocarbons with reduced oxygen content.
Substitution: Halogenated derivatives or other functionalized compounds.
Applications De Recherche Scientifique
3,9-Bis[2-(octadecylsulfanyl)propyl]-2,4,8,10-tetraoxaspiro[5.5]undecane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for drug delivery systems due to its unique structure and ability to interact with biological membranes.
Industry: Utilized as an additive in polymers to enhance their stability and performance.
Mécanisme D'action
The mechanism of action of 3,9-Bis[2-(octadecylsulfanyl)propyl]-2,4,8,10-tetraoxaspiro[5.5]undecane involves its interaction with molecular targets such as enzymes or receptors. The long alkyl chains and sulfur atoms allow it to embed in lipid membranes, altering their properties and affecting cellular processes. The spiro structure provides rigidity, which can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: Similar spiro structure but with oxygen atoms instead of sulfur.
3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: Contains phenoxy groups instead of alkyl chains.
Pentaerythritol tetrakis(3-mercaptopropionate): Features multiple thiol groups and a different core structure.
Uniqueness
3,9-Bis[2-(octadecylsulfanyl)propyl]-2,4,8,10-tetraoxaspiro[5.5]undecane is unique due to its combination of long alkyl chains, sulfur atoms, and spiro structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
28946-82-9 |
|---|---|
Formule moléculaire |
C49H96O4S2 |
Poids moléculaire |
813.4 g/mol |
Nom IUPAC |
3,9-bis(2-octadecylsulfanylpropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C49H96O4S2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-54-45(3)39-47-50-41-49(42-51-47)43-52-48(53-44-49)40-46(4)55-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h45-48H,5-44H2,1-4H3 |
Clé InChI |
GPGOYJCQMQUQQT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCSC(C)CC1OCC2(CO1)COC(OC2)CC(C)SCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


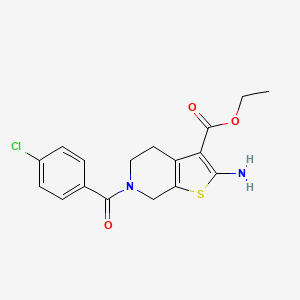
![2-{[(e)-(3,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14683648.png)
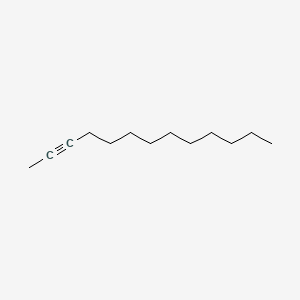
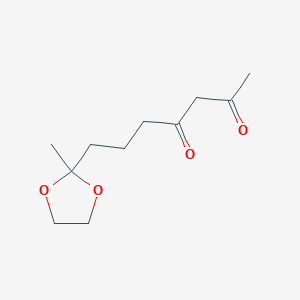
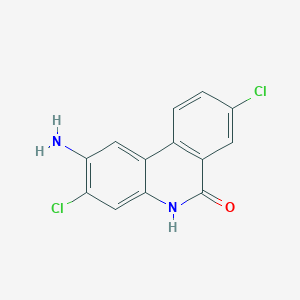

![Benzenesulfonic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis-](/img/structure/B14683686.png)
![Bicyclo[4.1.0]hept-2-ene-7-carboxamide](/img/structure/B14683688.png)

